Product packaging for 5,7-Dichloropyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 57489-77-7)

5,7-Dichloropyrazolo[1,5-a]pyrimidine

货号: B1313661
CAS 编号: 57489-77-7
分子量: 188.01 g/mol
InChI 键: JMTFWCYVZOFHLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B1313661 5,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 57489-77-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,7-dichloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFWCYVZOFHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454231
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-77-7
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. Within this important class of molecules, 5,7-Dichloropyrazolo[1,5-a]pyrimidine serves as a critical and versatile starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its two reactive chlorine atoms provide a handle for introducing diverse functionalities, making it a cornerstone for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It also explores the biological potential of its derivatives, highlighting their role in the development of targeted therapies.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. The table below summarizes its key identifiers and physicochemical properties. While it is widely available as a solid, specific experimental data for properties like melting point and solubility are not extensively reported in peer-reviewed literature, reflecting its primary use as a synthetic intermediate rather than an end-product.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 57489-77-7[1][2]
Molecular Formula C₆H₃Cl₂N₃[1][2]
Molecular Weight 188.01 g/mol [1][3]
Appearance Beige to off-white or yellow solid[2][4]
SMILES C1=C2N=C(C=C(N2N=C1)Cl)Cl[1]
InChIKey JMTFWCYVZOFHLR-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[4]
Storage Store at 2-8°C or in a refrigerator, protected from light[2]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the dehydration and chlorination of a pyrazolo[1,5-a]pyrimidine-5,7-diol precursor. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

This protocol is adapted from established literature procedures for the synthesis of dichloropyrazolopyrimidines.[5][6][7]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 20 equivalents)

  • N,N-dimethylaniline (optional, as catalyst/HCl scavenger, e.g., 2.7 equivalents)

  • Acetonitrile (or other suitable solvent)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice, water, saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend pyrazolo[1,5-a]pyrimidine-5,7-diol (e.g., 10 g, 66 mmol) in acetonitrile (e.g., 270 mL).

  • Reagent Addition: Cool the suspension to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 130 mL, 1.4 mol). If using a catalyst, N,N-dimethylaniline (e.g., 23 mL, 179 mmol) is then added dropwise while maintaining the low temperature.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C and maintain for 5-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess POCl₃. Carefully pour the residue onto crushed ice and neutralize to a pH of ~5-7 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (e.g., 4 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography using a gradient of dichloromethane in hexane to yield this compound as a white to off-white crystalline solid.[7]

G cluster_synthesis Synthesis Workflow Start Pyrazolo[1,5-a]pyrimidine- 5,7-diol Step1 Suspend in Acetonitrile Cool to 0°C Start->Step1 Step2 Add POCl₃ (and optional N,N-dimethylaniline) Step1->Step2 Step3 Heat at 60-80°C (5-16 hours) Step2->Step3 Step4 Quench with Ice Neutralize with NaHCO₃ Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Dry & Concentrate Step5->Step6 Step7 Purify via Chromatography Step6->Step7 End 5,7-Dichloropyrazolo [1,5-a]pyrimidine Step7->End

A generalized workflow for the synthesis of this compound.

Reactivity and Application in Drug Discovery

The utility of this compound in drug discovery stems from the differential reactivity of its two chlorine atoms. The chlorine at the C7 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C5 position.[6] This allows for selective, sequential functionalization, making it an ideal scaffold for building molecular complexity.

Key Reactions:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Reaction with nucleophiles (e.g., amines, alcohols) typically occurs first at the C7 position. This is a crucial step in the synthesis of many kinase inhibitors, where a morpholine or other amine-containing group is often installed at C7 to interact with the hinge region of the kinase.[6][8]

  • Palladium-Catalyzed Cross-Coupling: Both the C7 and C5 positions can participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. After selective substitution at C7, the remaining C5-Cl can be reacted with various boronic acids or amines to introduce a wide array of substituents, enabling extensive exploration of the chemical space.[6][8]

G Scaffold 5,7-Dichloropyrazolo [1,5-a]pyrimidine Reaction1 Nucleophilic Substitution (e.g., with Morpholine) Scaffold->Reaction1 High C7 Reactivity Intermediate 7-Morpholino-5-chloro- pyrazolo[1,5-a]pyrimidine Reaction1->Intermediate Reaction2 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate->Reaction2 Functionalize C5 Library Diverse Library of Biologically Active Derivatives Reaction2->Library

Synthetic utility of the core scaffold in generating diverse chemical libraries.

Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

While this compound itself is not noted for significant biological activity, it is the precursor to a multitude of potent and selective inhibitors of various protein kinases.[9] These kinases are often dysregulated in diseases like cancer and inflammatory conditions, making them high-value therapeutic targets.

Target KinaseDerivative TypeBiological EffectReference
PI3Kδ Indole and Benzimidazole derivativesInhibition of immune cell signaling; potential for treating inflammatory diseases like asthma and lupus.[8][10][11][12]
CDKs Various substituted derivativesInhibition of cell cycle progression; potent anti-proliferative activity in cancer cell lines.[13][14][15]
TTK Substituted aniline derivativesDisruption of the mitotic checkpoint, leading to cancer cell death.[16][17][18]
TrkA Picolinamide and other heterocyclic derivativesInhibition of neurotrophin signaling; potential for treating cancers with NTRK gene fusions.[19][20]

Derivatives of this compound have been developed into highly potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[10][12] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the activation, proliferation, and survival of immune cells, particularly B-cells. Dysregulation of this pathway is implicated in autoimmune diseases and certain cancers. By inhibiting PI3Kδ, these compounds can dampen the inflammatory response.

G Receptor B-Cell Receptor (BCR) PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Cell Proliferation, Survival, & Activation AKT->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K inhibits

Inhibition of the PI3Kδ pathway by a pyrazolo[1,5-a]pyrimidine-based drug.

Spectral Data

  • Mass Spectrometry (MS): Analysis of a synthesized sample showed m/z 189.36 [M + 1], consistent with the expected molecular weight.[7]

For derivatives, extensive NMR data is available in the supplementary information of relevant publications.[21][22] These can be used as a reference for confirming the core structure after synthetic modifications.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is a hazardous substance that requires careful handling.[1][4][23]

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity Category 4 (Oral) - H302: Harmful if swallowed.Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention.
Skin Irritation Category 2 - H315: Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation Category 2A - H319: Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.
Respiratory Irritation STOT SE 3 - H335: May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid dust formation and inhalation.

  • Store in a tightly closed container in a cool, dry place away from light and incompatible materials like strong oxidizing agents.[4]

Conclusion

This compound is a cornerstone synthetic intermediate in modern medicinal chemistry. While it lacks significant intrinsic biological activity, its well-defined reactivity allows for the efficient and controlled synthesis of diverse libraries of compounds. Derivatives based on this scaffold have proven to be potent inhibitors of several important protein kinases, leading to the development of clinical candidates for cancer and inflammatory diseases. This guide underscores its value as a tool for researchers and scientists dedicated to the discovery and development of novel, targeted therapeutics.

References

5,7-Dichloropyrazolo[1,5-a]pyrimidine: A Core Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its IUPAC name is This compound .[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of targeted cancer therapies, particularly focusing on inhibitors of Phosphoinositide 3-kinase (PI3K) and Tropomyosin receptor kinase (Trk) signaling pathways. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and drug discovery workflows are presented to facilitate further research and development in this area.

Physicochemical Properties

This compound is a beige to off-white solid at room temperature.[2] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 57489-77-7Sigma-Aldrich[3]
Molecular Formula C₆H₃Cl₂N₃PubChem[1]
Molecular Weight 188.01 g/mol PubChem[1]
Appearance Beige to off-white solidRlavie[2]
Storage Temperature 2-8°CRlavie[2]
Purity ≥95%Sigma-Aldrich[3]

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of a pyrazolo[1,5-a]pyrimidine-5,7-diol precursor. Phosphorus oxychloride (POCl₃) is a commonly employed chlorinating agent.

Experimental Protocol: Synthesis

This protocol is a general procedure based on established methods.[4]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • In a reaction vial, add pyrazolo[1,5-a]pyrimidine-5,7-diol (10 g, 66 mmol) and cool the suspension to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 130 mL) to the cooled suspension.

  • Slowly add N,N-dimethylaniline (23 mL, 179 mmol) to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 16 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it to obtain a viscous brown liquid.

  • Slowly pour the liquid into ice water and allow it to gradually warm to room temperature.

  • Adjust the pH of the mixture to 8 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂, 4 x 50 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the dried organic phase under reduced pressure to yield a brown liquid.

Experimental Protocol: Purification

The crude product is purified by column chromatography.[4]

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved product onto the column.

  • Elute the product using a gradient of dichloromethane and hexane, starting with a 1:1 (v/v) ratio and gradually increasing to a 2:1 (v/v) ratio.

  • Collect the fractions containing the pure product.

  • Evaporate the solvent to obtain this compound as a white crystalline solid.

  • The expected yield is approximately 86%.[4] Mass spectrometry analysis should show a peak at m/z 189.36 [M+1].[4]

Role in Kinase Inhibitor Development

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors. The chlorine atoms at the 5 and 7 positions of this compound are reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity.

Drug Discovery Workflow

The general workflow for developing kinase inhibitors from this compound involves several key stages, from initial library synthesis to preclinical testing.

G cluster_0 Scaffold-Based Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold 5,7-Dichloropyrazolo [1,5-a]pyrimidine Library Compound Library Synthesis Scaffold->Library Nucleophilic Substitution HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: General drug discovery workflow for kinase inhibitors.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many cancers.[5] Derivatives of this compound have been developed as potent inhibitors of PI3Kδ, an isoform highly expressed in immune cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Activation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Targeting the Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a vital role in the development and function of the nervous system.[6] Aberrant Trk signaling, often due to gene fusions, is an oncogenic driver in a variety of cancers.[6] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent Trk inhibitors.

G Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk Binding Dimerization Dimerization & Autophosphorylation Trk->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Dimerization Inhibition

Caption: Trk signaling pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data on Derivative Compounds

The versatility of the this compound scaffold has led to the development of a wide range of potent kinase inhibitors. Table 2 summarizes the inhibitory activities of some representative derivatives.

Compound ClassTarget KinaseIC₅₀ (nM)Source
Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3Kδ2.8Molecules[7]
Benzimidazole-pyrazolo[1,5-a]pyrimidinePI3Kδ18Molecules[8]
Pyrazolo[1,5-a]pyrimidine DerivativeFLT3-ITD0.4Bioorg Med Chem[9]
Pyrazolo[1,5-a]pyrimidine DerivativeFLT3-ITD (D835Y mutant)0.3Bioorg Med Chem[9]
5-azabicyclohexane-substituted PPTrkA3Molecules[2]
5-azabicyclohexane-substituted PPTrkB14Molecules[2]
5-azabicyclohexane-substituted PPTrkC1Molecules[2]
Macrocyclic PP compoundTrkA0.17Molecules[2]
Macrocyclic PP compoundTrkB0.07Molecules[2]
Macrocyclic PP compoundTrkC0.07Molecules[2]

Conclusion

This compound is a cornerstone molecule in the field of medicinal chemistry, providing a robust and adaptable scaffold for the design and synthesis of targeted kinase inhibitors. Its favorable chemical properties and straightforward synthesis make it an attractive starting point for drug discovery campaigns. The successful development of potent inhibitors for critical cancer-related pathways, such as PI3K/AKT/mTOR and Trk signaling, underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the potential of this important chemical entity in the ongoing quest for novel anticancer agents.

References

An In-depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 57489-77-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique chemical architecture, characterized by a fused pyrazole and pyrimidine ring system with reactive chlorine substituents, renders it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further delves into its significant role as a scaffold for the development of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and inflammatory diseases, including those mediated by phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), and threonine tyrosine kinase (TTK). Detailed experimental protocols for its synthesis and subsequent functionalization via cross-coupling reactions are provided, alongside visualizations of key synthetic and biological pathways to facilitate a deeper understanding of its application in modern drug development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a beige to off-white solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 57489-77-7[2]
Molecular Formula C₆H₃Cl₂N₃[2]
Molecular Weight 188.01 g/mol [2][3]
Physical Form Solid[4]
Appearance Beige to off-white solid[1]
Purity ≥97%[2]
Topological Polar Surface Area (TPSA) 30.19 Ų[2]
logP 2.0361[2]
Storage Temperature 2-8°C or Refrigerator[1][4]

Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol using a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃).[5][6]

G cluster_synthesis Synthesis of this compound start Pyrazolo[1,5-a]pyrimidine-5,7-diol reagent POCl₃, N,N-dimethylaniline start->reagent product This compound reagent->product

Caption: General synthesis of this compound.

A detailed experimental protocol for this synthesis is provided below.

Reactivity and Functionalization

The two chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, which is a key feature exploited in its synthetic applications. The chlorine atom at the C7 position is more susceptible to nucleophilic substitution than the chlorine at the C5 position.[6] This regioselectivity allows for the sequential and controlled introduction of different functional groups.

This versatile scaffold is commonly functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, and amino substituents.[5][6]

G cluster_functionalization Functionalization of this compound start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->buchwald product_suzuki Aryl/Heteroaryl Substituted Pyrazolo[1,5-a]pyrimidines suzuki->product_suzuki product_buchwald Amino Substituted Pyrazolo[1,5-a]pyrimidines buchwald->product_buchwald

Caption: Key functionalization reactions of the core scaffold.

Biological Significance and Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[7] Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Inhibition of PI3K/Akt Signaling Pathway

Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[8][9] The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.

cluster_pi3k PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK9.[10][11] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

cluster_cdk CDK-Mediated Cell Cycle Control and Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2 CDK2/Cyclin E/A CDK2->S promotes Arrest Cell Cycle Arrest CDK2->Arrest CDK1 CDK1/Cyclin B CDK1->M promotes CDK1->Arrest Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->CDK2 inhibits Inhibitor->CDK1 inhibits

Caption: Inhibition of CDKs and induction of cell cycle arrest.

Inhibition of Threonine Tyrosine Kinase (TTK) and Mitotic Checkpoint

A novel class of potent TTK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has been developed.[12][13] TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of TTK in cancer cells can lead to mitotic catastrophe and cell death.

cluster_ttk TTK Inhibition and Disruption of Mitotic Checkpoint Mitosis Mitosis Kinetochore Unattached Kinetochores Mitosis->Kinetochore TTK TTK (Mps1) Kinetochore->TTK activates SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC promotes Aneuploidy Aneuploidy & Cell Death TTK->Aneuploidy Anaphase Anaphase SAC->Anaphase delays Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->TTK inhibits

Caption: Inhibition of TTK and the mitotic checkpoint.

Experimental Protocols

General Synthesis of this compound

This protocol is a general representation based on literature procedures.[5][6]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Acetonitrile

  • Ice bath

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel containing pyrazolo[1,5-a]pyrimidine-5,7-diol, add phosphorus oxychloride (POCl₃).

  • Cool the resulting suspension to 0°C using an ice bath.

  • Slowly add N,N-dimethylaniline to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature.

  • Heat the reaction at 60-80°C for several hours under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction mixture with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the arylation of a this compound derivative at the C5 or C7 position.[14][15]

Materials:

  • This compound or a mono-substituted derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel, combine the pyrazolo[1,5-a]pyrimidine substrate, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas for several minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired arylated pyrazolo[1,5-a]pyrimidine.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a this compound derivative.[16][17]

Materials:

  • This compound or a mono-substituted derivative

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the solvent, followed by the pyrazolo[1,5-a]pyrimidine substrate and the amine.

  • Degas the reaction mixture with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aminated pyrazolo[1,5-a]pyrimidine.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its well-defined reactivity allows for the strategic and regioselective introduction of diverse functionalities, leading to the development of potent and selective inhibitors of key biological targets. The continued exploration of the chemical space accessible from this scaffold holds great promise for the discovery of novel therapeutics for the treatment of cancer and other debilitating diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. This document outlines its characteristics, synthesis, and role as a foundational scaffold for developing targeted therapeutics, particularly protein kinase inhibitors.

Core Properties and Data

This compound is a solid, beige to off-white compound at room temperature.[1] It is a crucial building block in organic synthesis, valued for the reactivity of its two chlorine atoms, which allows for selective functionalization at the 5- and 7-positions of the fused ring system.

Physical Properties

The known physical characteristics of this compound are summarized in the table below. While an experimental melting point is not consistently reported in the literature, its solid physical state is well-documented. Information on its boiling point is scarce, suggesting it may be prone to decomposition at elevated temperatures.

PropertyValueSource
Appearance Beige to off-white solid[1]
Molecular Formula C₆H₃Cl₂N₃[1][2]
Molecular Weight 188.01 g/mol [2]
Storage 2-8°C, in a dark, inert atmosphere[1]
Chemical and Spectroscopic Properties

The chemical properties of this compound are defined by its heterocyclic structure and chloro-substituents. These properties are critical for its application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 57489-77-7[1][2]
Mass Spectrometry m/z 189.36 [M + 1][3]
Topological Polar Surface Area (TPSA) 30.19 Ų[4]
logP (calculated) 2.0361[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol.[3][5]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol (10 g, 66 mmol)

  • Trichlorophosphorus oxychloride (POCl₃, 130 mL)

  • N,N-dimethylaniline (23 mL, 179 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Add trichlorophosphorus oxychloride (130 mL) to a reaction vial containing pyrazolo[1,5-a]pyrimidine-5,7-diol (10 g, 66 mmol).[3]

  • Cool the resulting suspension to 0°C.[3]

  • Slowly add N,N-dimethylaniline (23 mL, 179 mmol) to the cooled suspension.[3]

  • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 16 hours under a nitrogen (N₂) atmosphere.[3]

  • After the reaction is complete, adjust the pH of the mixture to 8 with a saturated sodium bicarbonate (NaHCO₃) solution.[3]

  • Extract the organic layer with dichloromethane (4 x 50 mL).[3]

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).[3]

  • Concentrate the dried organic phase under reduced pressure to yield a brown liquid.[3]

  • Purify the crude product by flash column chromatography using a dichloromethane:hexane gradient (from 1:1 to 2:1, v/v) to obtain this compound as a white crystalline solid (10.7 g, 86% yield).[3]

G Synthesis Workflow of this compound A Pyrazolo[1,5-a]pyrimidine-5,7-diol B Add POCl3 A->B C Cool to 0°C B->C D Add N,N-dimethylaniline C->D E Heat at 60°C for 16h D->E F pH Adjustment (NaHCO3) E->F G DCM Extraction F->G H Drying (MgSO4) & Concentration G->H I Column Chromatography H->I J This compound I->J

Synthesis Workflow
Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Mass Spectrometry:

  • The mass spectrum typically shows a molecular ion peak corresponding to [M+H]⁺ at m/z 189.36, confirming the molecular weight.[3]

NMR Spectroscopy:

  • ¹H NMR: Protons on the pyrazole and pyrimidine rings are expected to appear in the aromatic region. The proton at position 6 is anticipated to be the most shielded.

  • ¹³C NMR: The carbon atoms C-5 and C-7, bonded to chlorine, will be significantly deshielded. The remaining carbon signals will appear at chemical shifts characteristic of the fused heterocyclic system.

G Characterization Workflow A Synthesized Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Purity Analysis (e.g., HPLC) A->D E Structural Confirmation B->E C->E D->E

Characterization Workflow

Role in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. This is particularly evident in its application as a core for protein kinase inhibitors.

Derivatives of this compound have been investigated as inhibitors of several kinases, including:

  • Threonine Tyrosine Kinase (TTK)

  • Phosphoinositide 3-kinase (PI3K)

  • Cyclin-dependent kinases (CDKs)

The general mechanism of action for these inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways that are often dysregulated in diseases like cancer.

The chlorine atoms at the 5- and 7-positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The reactivity of the C7-chlorine is notably higher than that of the C5-chlorine, enabling sequential and regioselective modifications.[5]

G Generalized Kinase Inhibition Pathway cluster_0 ATP Binding Pocket Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Inhibitor->Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Signaling Downstream Signaling Phospho_Substrate->Cell_Signaling Biological_Response Biological Response (e.g., Cell Proliferation) Cell_Signaling->Biological_Response Inhibition->Kinase

Generalized Kinase Inhibition

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar framework and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, with a focus on its applications in oncology, infectious diseases, inflammation, and neuroscience. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine core is a prominent feature in the design of numerous anticancer agents, primarily due to its ability to function as a hinge-binding motif in various protein kinases that are critical for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Compound ID/ReferenceTarget/MechanismCell LineIC50 (µM)
Compound 6t [1]CDK2/TRKA inhibitorCDK20.09
TRKA0.45
Compound 6s [1]CDK2/TRKA inhibitorCDK20.23
Compound 4d [2]VEGFR-2 inhibitorHepG20.14
MCF-70.72
A5492.33
Compound 4e [3]Not specifiedHCT-11660.9
Compound 20 [3]Not specifiedHCT-11658.2
Arylazopyrazolo[1,5-a]pyrimidine 4c [4]MurA inhibitor(Antibacterial)(IC50 = 3.77 µg/mL)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.

Compound ID/ReferenceBacterial/Fungal StrainMIC (µg/mL)
Compound 6 [9]S. aureus0.187-0.375
E. faecalis0.187-0.375
P. aeruginosa0.187-0.375
Compound 7b [10](As RNA Polymerase Inhibitor)(IC50 = 0.213)
Arylazopyrazolo[1,5-a]pyrimidine 4b [4]E. coli1.95
Arylazopyrazolo[1,5-a]pyrimidine 4c [4]E. coli1.95
Compound 132a [11]B. subtilis, S. aureus, E. coli, P. aeruginosaMore potent than tetracycline
Compound 135d [11]B. subtilis, S. aureus, E. coli, P. aeruginosaMore potent than tetracycline
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyrazolo[1,5-a]pyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral, Anti-inflammatory, and CNS Activities

Beyond their anticancer and antimicrobial properties, pyrazolo[1,5-a]pyrimidines have been investigated for a range of other therapeutic applications.

Quantitative Data for Other Biological Activities
ActivityCompound ID/ReferenceTarget/AssayIC50/EC50/Ki
Antiviral Macrocyclic pyrazolopyrimidineHIV-1 replication (MT-2 cell assay)Single-digit nM range
Anti-inflammatory Pyrazolo[1,5-a]quinazoline 13iLPS-induced NF-κB activity< 50 µM
Anti-inflammatory Pyrazolo[1,5-a]quinazoline 16LPS-induced NF-κB activity< 50 µM
CNS Indiplon, Zaleplon, OcinaplonGABA-A receptor(Marketed drugs)
Experimental Protocols for Other Key Assays
  • Plaque Reduction Assay (Antiviral): This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[17][18][19][20][21] Cells are infected with a virus in the presence of different concentrations of the test compound. After an incubation period, the cells are stained, and the number of plaques is counted to determine the concentration that reduces plaque formation by 50% (EC50).

  • NF-κB Luciferase Reporter Assay (Anti-inflammatory): This assay is used to screen for compounds that modulate the NF-κB signaling pathway.[22][23][24][25][26] Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. The cells are then stimulated to activate the NF-κB pathway in the presence or absence of the test compound. The luciferase activity, measured by luminescence, is indicative of NF-κB activation.

  • Radioligand Binding Assay (CNS): This technique is used to study the interaction of a compound with a specific receptor.[27][28][29][30][31] A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor, along with the test compound. The amount of radioligand displaced by the test compound is measured to determine the compound's binding affinity (Ki).

Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[1,5-a]pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general workflow for the discovery and evaluation of these compounds.

Signaling Pathway Diagrams

CDK2_Signaling_Pathway CDK2 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives, leading to cell cycle arrest.

TRKA_Signaling_Pathway TRKA Signaling Pathway NGF NGF TRKA TRKA NGF->TRKA binds and activates Shc Shc TRKA->Shc phosphorylates PI3K PI3K TRKA->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neurite Outgrowth Neurite Outgrowth ERK->Neurite Outgrowth Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->TRKA inhibits PI3K_Akt_Signaling_Pathway PI3K-Akt Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival Akt->Cell Survival promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Drug_Discovery_Workflow General Workflow for Pyrazolo[1,5-a]pyrimidine Drug Discovery cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Target_Identification Target Identification (e.g., Kinase, Receptor) Library_Design Library Design & Synthesis of Pyrazolo[1,5-a]pyrimidines Target_Identification->Library_Design Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Library_Design->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Cell-based_Assays Cell-based Assays (e.g., MTT, MIC) Hit_Identification->Cell-based_Assays Lead_Selection Lead Compound Selection Cell-based_Assays->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Methodological & Application

Application Note: A Detailed Protocol for the Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate in the development of various biologically active compounds. The protocol details the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride (POCl₃). Included are a summary of reaction conditions, physical and chemical properties of the reactant and product, a detailed experimental procedure, and a discussion of the reaction mechanism.

Reaction Overview and Data Summary

The conversion of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a crucial step in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are investigated for various therapeutic applications, including as PI3Kδ inhibitors.[1] The reaction involves the replacement of two hydroxyl groups with chlorine atoms using phosphorus oxychloride, which acts as both the chlorinating agent and the reaction medium in many cases.

Reaction Scheme:

Table 1: Summary of Reaction Conditions for Chlorination of Pyrazolopyrimidine Diols

SubstrateReagent/SolventTemperatureTimeYieldReference
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃ (neat)Reflux24 h61%[1]
2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃ / acetonitrile80 °C5 h38%[1]
Pyrazolo[4,3-d]pyrimidine diol derivativePOCl₃ (neat)100 °C3 h42-75%[2]
7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinePOCl₃ / Triethylamine / 1,4-DioxaneReflux3 hN/A[3]

Table 2: Physical and Chemical Properties

Property2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Reactant)5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Product)
Molecular Formula C₇H₇N₃O₂C₇H₅Cl₂N₃
Molecular Weight 165.15 g/mol 202.04 g/mol
CAS Number 31530-20-0 (approx.)754211-02-4[4]
Appearance SolidSolid

Experimental Protocol

This protocol is based on established procedures for the chlorination of pyrazolopyrimidine diols.[1][3]

2.1. Materials and Equipment

  • Reactant: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Reagent: Phosphorus oxychloride (POCl₃), freshly distilled

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Work-up: Crushed ice, saturated sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Equipment: Round-bottom flask, reflux condenser with a drying tube (CaCl₂), heating mantle, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware.

2.2. Safety Precautions

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[5] All operations must be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

2.3. Detailed Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq).

  • Addition of Reagent: In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 106 °C) using a heating mantle.

  • Reaction Time: Maintain the reflux for 24 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

2.4. Work-up and Isolation

  • Quenching: Prepare a large beaker with a substantial amount of crushed ice. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with stirring. This step is highly exothermic and will generate HCl fumes.

  • Neutralization: Once the initial reaction has subsided, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

2.5. Purification

  • The crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane as the eluent.[3]

Mechanism and Visualization

Mechanism Overview: The chlorination of the diol, which exists in its tautomeric keto-enol form, proceeds via the conversion of the hydroxyl groups into excellent leaving groups. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A chloride ion is subsequently eliminated and then attacks the carbon atom, displacing the now-formed chlorophosphate ester, which is a very stable leaving group. This process occurs at both the 5 and 7 positions to yield the dichloro-product.

Visualizations:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification add_reac 1. Charge reactor with 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol add_pocl3 2. Add excess phosphorus oxychloride (POCl3) reflux 3. Heat mixture to reflux (~106°C) for 24 hours add_pocl3->reflux monitor 4. Monitor reaction completion (TLC or LC-MS) reflux->monitor cool 5. Cool reaction to room temperature monitor->cool quench 6. Carefully quench by pouring onto crushed ice cool->quench neutralize 7. Neutralize with sat. NaHCO3 solution quench->neutralize extract 8. Extract with organic solvent (e.g., DCM) neutralize->extract dry 9. Dry organic layer (e.g., over Na2SO4) extract->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify by column chromatography concentrate->purify end Isolated Product: 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine purify->end

Caption: Experimental workflow for the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

G Reactant 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Starting Material) Product 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Target Intermediate) Reactant->Product Reflux, 24h Reagent Phosphorus Oxychloride (POCl3) (Chlorinating Agent) Reagent->Product

Caption: Logical relationship of reactants and products in the chlorination reaction.

References

Application Notes and Protocols: 5,7-Dichloropyrazolo[1,5-a]pyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-dichloropyrazolo[1,5-a]pyrimidine as a versatile intermediate in the synthesis of pharmaceutically active compounds. The document outlines its application in the development of kinase inhibitors for oncology and other therapeutic areas, as well as its role in the synthesis of central nervous system (CNS) agents. Detailed experimental protocols and quantitative data are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a key building block in medicinal chemistry, prized for its reactive chlorine atoms at the 5 and 7 positions. This allows for selective nucleophilic substitution, enabling the synthesis of a diverse range of derivatives. The pyrazolo[1,5-a]pyrimidine scaffold itself is a privileged structure, known to interact with a variety of biological targets, particularly protein kinases, by mimicking the ATP binding site.[1][2] Its derivatives have shown significant potential in treating a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[3][4]

Applications in Kinase Inhibitor Synthesis

The pyrazolo[1,5-a]pyrimidine core is a common scaffold for the development of potent and selective kinase inhibitors.[1][2] this compound serves as a crucial starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as CDK2 inhibitors.[6][7] The synthesis often involves the selective displacement of the chlorine atoms on the this compound core.

Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 Activates S_Phase_Entry S Phase Entry (DNA Replication) CDK2->S_Phase_Entry Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Inhibits

Caption: CDK2 Signaling Pathway and Inhibition.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors

PI3Kδ is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases.[8][9] this compound has been used to synthesize selective PI3Kδ inhibitors.[8]

Signaling Pathway

PI3K_delta_Signaling_Pathway BCR_TCR B/T Cell Receptor Activation PI3K_delta PI3Kδ BCR_TCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Differentiation Differentiation mTOR->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K_delta Inhibits

Caption: PI3Kδ Signaling Pathway in Lymphocytes.

TTK Protein Kinase (TTK) Inhibitors

TTK, also known as Mps1, is a crucial enzyme in the regulation of the cell cycle, particularly the mitotic checkpoint.[3] Its inhibition is a promising strategy for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent TTK inhibitors.[10]

Signaling Pathway

Synthesis_Workflow Start Start: Pyrazolo[1,5-a]pyrimidine-5,7-diol Step1 Add POCl₃ Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Slowly add N,N-dimethylaniline Step2->Step3 Step4 Warm to RT Step3->Step4 Step5 Heat at 60°C for 16h under N₂ Step4->Step5 Workup Work-up and Purification Step5->Workup Product Product: This compound Workup->Product

References

Application Notes and Protocols for the Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is frequently implicated in a variety of human diseases, such as cancer, inflammatory conditions, and autoimmune disorders.[1][4][5][6][7] The PI3K family is divided into three classes, with Class I being the most studied in the context of disease. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into four isoforms: α, β, γ, and δ.[4][8] While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological diseases.[4][8]

Specifically, the PI3Kδ isoform plays a crucial role in the activation, proliferation, and survival of immune cells, particularly B cells.[9][10][11] This has led to the development of selective PI3Kδ inhibitors as a promising therapeutic strategy for B-cell malignancies and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[10][11][12] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective PI3Kδ inhibitors.[9][12][13] This document provides detailed application notes and experimental protocols for researchers engaged in the development of these targeted therapies.

Data Presentation: Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro potency and selectivity of representative pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: In Vitro Potency of Lead Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

Compound IDPI3Kδ IC50 (nM)Reference
CPL30241518[12][13][14]
CPL3022532.8[9][15]

Table 2: Selectivity Profile of Lead Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

Compound IDPI3Kα/δ RatioPI3Kβ/δ RatioPI3Kγ/δ RatioReference
CPL302415791415939[12][13][14]

Note: The ratios represent the fold-selectivity for PI3Kδ over the other isoforms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway, a general workflow for screening PI3Kδ inhibitors, and the logical relationship in a typical SAR study.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: The PI3K/AKT Signaling Pathway.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) against PI3Kδ Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (PI3Kα, β, γ) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Proliferation, p-AKT) Selectivity->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo End Candidate Drug In_Vivo->End SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Core Provides essential interactions with the hinge region of the ATP binding site R1 R1 Substituent (e.g., at C5) Modulates potency and selectivity. Can occupy the affinity pocket. Core->R1 Modification R2 R2 Substituent (e.g., at C7) Influences physicochemical properties and can interact with the solvent-exposed region. Core->R2 Modification Activity Biological Activity Potency (IC50) Selectivity Cellular Activity R1->Activity Impacts R2->Activity Impacts

References

Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Overexpression of TTK is frequently observed in a variety of human cancers, including breast, lung, and colorectal cancers, and is often correlated with high tumor grade and poor patient prognosis.[2] This makes TTK a compelling therapeutic target for the development of novel anticancer agents. Inhibition of TTK disrupts the SAC, leading to chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[3][4]

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. This application note describes a robust synthetic strategy for a novel class of potent and selective TTK inhibitors, starting from the versatile intermediate, 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine. This approach allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, culminating in the identification of preclinical candidates like CFI-402257.[4]

Synthetic Strategy Overview

The synthesis begins with the commercially available or readily synthesized 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine. The synthetic route proceeds via a sequential functionalization strategy, primarily involving nucleophilic aromatic substitution (SNAr) reactions at the C7 and C5 positions, followed by a Suzuki-Miyaura cross-coupling reaction at the C3 position. This modular approach provides a high degree of flexibility for introducing diverse chemical moieties to explore the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of N-substituted-3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidin-7-amine Intermediate

This protocol details the initial selective nucleophilic aromatic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution, followed by the dropwise addition of the desired primary or secondary amine (1.1 eq).

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidin-7-amine.

Protocol 2: Synthesis of Di-substituted Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol describes the second nucleophilic aromatic substitution at the C5 position.

  • Reaction Setup: Dissolve the N-substituted-3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidin-7-amine intermediate (1.0 eq) in an appropriate solvent (e.g., dioxane or DMF).

  • Addition of Reagents: Add potassium carbonate (K2CO3) (2.0 eq) and the desired amine or aryloxy nucleophile (1.2 eq).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 °C to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the di-substituted intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Final TTK Inhibitor

This final step introduces the aryl or heteroaryl moiety at the C3 position.

  • Reaction Setup: In a microwave vial or a suitable flask, combine the di-substituted pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.5 eq), and a suitable base such as potassium phosphate (K3PO4) (3.0 eq).

  • Solvent and Catalyst: Add a mixture of tetrahydrofuran (THF) and water as the solvent. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 2-12 hours. Microwave irradiation can often accelerate this reaction. Monitor for completion by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final TTK inhibitor.

Protocol 4: TTK Kinase Activity Assay (Biochemical)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against the TTK kinase.

  • Reagents and Materials: Recombinant human TTK enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, and a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT). A detection reagent such as ADP-Glo™ is used to measure kinase activity.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: a. In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations. b. Initiate the kinase reaction by adding a mixture of TTK enzyme and ATP. c. Incubate the plate at 30 °C for a specified period (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The biological activity of representative pyrazolo[1,5-a]pyrimidine-based TTK inhibitors is summarized below.

Compound IDTTK IC50 (nM)[4]TTK Ki (nM)[4]HCT116 GI50 (nM)[4]
7 2.1-13
8 2.3-14
9 1.1-13
10 1.6-13
CFI-402257 (24) 1.70.119

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Pharmacological Intervention Unattached_Kinetochores Unattached Kinetochores TTK_Activation TTK (Mps1) Activation Unattached_Kinetochores->TTK_Activation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation TTK_Activation->SAC_Activation SAC_Inactivation SAC Inactivation TTK_Activation->SAC_Inactivation Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Delays until all kinetochores are attached Chromosome_Segregation Correct Chromosome Segregation Anaphase_Inhibition->Chromosome_Segregation TTK_Inhibitor TTK Inhibitor (e.g., CFI-402257) TTK_Inhibitor->TTK_Activation Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis SAC_Inactivation->Mitotic_Catastrophe

Caption: TTK signaling in the spindle assembly checkpoint and mechanism of TTK inhibitors.

Synthesis_Workflow Start 3-bromo-5,7-dichloro- pyrazolo[1,5-a]pyrimidine Step1 Protocol 1: Nucleophilic Aromatic Substitution (C7) with Primary/Secondary Amine Start->Step1 Intermediate1 3-bromo-5-chloro-7-amino- substituted Intermediate Step1->Intermediate1 Step2 Protocol 2: Nucleophilic Aromatic Substitution (C5) with Amine or Aryloxy nucleophile Intermediate1->Step2 Intermediate2 3-bromo-5,7-di-substituted Intermediate Step2->Intermediate2 Step3 Protocol 3: Suzuki-Miyaura Cross-Coupling (C3) with Boronic Acid/Ester Intermediate2->Step3 Final_Product Final TTK Inhibitor Step3->Final_Product

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine-based TTK inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors and hERG Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors and encountering challenges related to hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition.

Troubleshooting Guides

Issue: My pyrazolo[1,5-a]pyrimidine compound is a potent Pim-1 inhibitor but exhibits significant hERG inhibition. How can I mitigate this?

Answer:

hERG inhibition is a common challenge in drug discovery and is often associated with specific structural features. For the pyrazolo[1,5-a]pyrimidine scaffold, a key contributor to hERG liability is the presence of a terminal basic moiety.

Recommended Actions:

  • Structural Modification: The most effective strategy is to remove or modify the terminal basic group. Studies have shown that eliminating a terminal primary or tertiary amino group can completely abolish hERG inhibition without compromising Pim-1 potency[1].

  • Reduce Lipophilicity: High lipophilicity is a common feature of hERG inhibitors. Consider modifications to your molecule that decrease its lipophilicity (logP).

  • Introduce Polar Groups: The introduction of polar functional groups can also help to reduce hERG affinity by altering the electrostatic interactions with the channel.

  • Structure-Activity Relationship (SAR) Analysis: Conduct a systematic SAR study to understand the relationship between structural changes and hERG inhibition. This will help in designing new analogs with an improved safety profile.

Issue: I am observing high variability in my hERG assay results for my pyrazolo[1,5-a]pyrimidine compounds. What could be the cause?

Answer:

Variability in hERG assays can arise from several factors, ranging from experimental conditions to compound-specific properties.

Possible Causes and Solutions:

  • Compound Solubility: Poor aqueous solubility of your compound can lead to inconsistent concentrations in the assay medium, resulting in variable inhibition.

    • Troubleshooting Step: Ensure your compound is fully dissolved in the assay buffer. It may be necessary to use a co-solvent like DMSO, but keep the final concentration low and consistent across experiments.

  • Assay Temperature: hERG channel activity is temperature-sensitive.

    • Troubleshooting Step: Maintain a consistent and physiological temperature (around 37°C) throughout your experiments.

  • Voltage Protocol: The voltage protocol used in patch-clamp experiments can influence the measured hERG inhibition.

    • Troubleshooting Step: Use a standardized and validated voltage protocol. Refer to regulatory guidelines for recommended protocols.

  • Cell Line Stability: The expression level of the hERG channel in the cell line can vary over time.

    • Troubleshooting Step: Regularly check the stability and health of your cell line. Use cells within a consistent passage number range.

  • "Rundown" Effect: In manual patch-clamp experiments, a gradual decrease in current amplitude over time (rundown) can be mistaken for drug-induced inhibition.

    • Troubleshooting Step: Monitor the baseline current stability before adding your compound. If rundown is significant, consider using perforated patch-clamp techniques to better preserve the intracellular environment[2].

Frequently Asked Questions (FAQs)

Q1: What is the primary structural feature of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors that is associated with hERG inhibition?

A1: The presence of a terminal basic moiety, such as a primary or tertiary amino group, has been identified as a key driver of potent hERG inhibition in this class of compounds[1].

Q2: Can I eliminate hERG inhibition without losing Pim-1 potency?

A2: Yes. Studies have demonstrated that removing the terminal basic moiety from pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors can successfully address hERG inhibition while maintaining nanomolar potency against Pim-1[1].

Q3: What is the acceptable level of hERG inhibition for a drug candidate?

A3: While there is no universal threshold, compounds with a hERG IC50 value greater than 30 µM are generally considered to have a low risk of causing cardiac arrhythmias[3][4]. However, the therapeutic index (the ratio of the hERG IC50 to the therapeutic plasma concentration) is a more critical parameter for risk assessment.

Q4: What are the standard assays for evaluating hERG inhibition?

A4: The gold standard for assessing hERG inhibition is the manual whole-cell patch-clamp technique performed on mammalian cells stably expressing the hERG channel[5]. Automated patch-clamp systems (e.g., QPatch, IonFlux) are also widely used for higher throughput screening[1][6].

Q5: At what stage of drug discovery should I test for hERG liability?

A5: It is highly recommended to assess hERG liability as early as possible in the drug discovery process. Early identification of potential cardiotoxicity allows for medicinal chemistry efforts to mitigate this risk before significant resources are invested in a lead candidate.

Data Presentation

The following table summarizes the structure-activity relationship of selected pyrazolo[1,5-a]pyrimidine compounds, highlighting the impact of removing a terminal basic moiety on Pim-1 and hERG inhibition.

CompoundR Group (Modification)Pim-1 IC50 (nM)hERG IC50 (µM)
1 Contains a terminal tertiary amino group451.94
9a Basic moiety removed18> 30
11a Basic moiety removed27> 30

Data sourced from Xu et al., 2014[1]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Assay for hERG Current

This protocol is a generalized procedure for measuring hERG potassium currents in a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

1. Cell Preparation:

  • Culture cells expressing the hERG channel under standard conditions.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Solutions:

  • Internal (Pipette) Solution (Example):
  • KCl: 130 mM
  • MgCl2: 1 mM
  • EGTA: 5 mM
  • HEPES: 10 mM
  • Mg-ATP: 4 mM
  • Adjust pH to 7.2 with KOH.
  • External (Bath) Solution (Example):
  • NaCl: 137 mM
  • KCl: 4 mM
  • CaCl2: 1.8 mM
  • MgCl2: 1 mM
  • Glucose: 10 mM
  • HEPES: 10 mM
  • Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution at a constant temperature (e.g., 37°C).
  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal between the micropipette and a single cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Allow the cell to stabilize for several minutes before recording.

4. Voltage-Clamp Protocol:

  • Apply a specific voltage protocol to elicit hERG currents. A common protocol involves:
  • Holding potential at -80 mV.
  • A depolarizing step to +20 mV to +40 mV to activate and then inactivate the hERG channels.
  • A repolarizing step to a negative potential (e.g., -50 mV) to elicit the characteristic hERG tail current.
  • Record baseline currents in the vehicle control solution until a stable response is achieved.
  • Apply the test compound at various concentrations and record the inhibition of the hERG current.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current.
  • Calculate the percentage of inhibition for each compound concentration relative to the control.
  • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Visualizations

Pim-1 Signaling Pathway and Apoptosis Regulation

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Induces Pim1_gene->Pim1 Translation

Caption: Pim-1 signaling pathway leading to the inhibition of apoptosis.

Experimental Workflow for hERG Risk Assessment

hERG_Workflow cluster_workflow hERG Liability Assessment Workflow start Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor Synthesis in_silico In Silico Modeling (hERG Prediction) start->in_silico primary_screen Primary Screening (e.g., Radioligand Binding Assay) in_silico->primary_screen secondary_screen Secondary Screening (Automated Patch-Clamp) primary_screen->secondary_screen confirmation Confirmatory Assay (Manual Patch-Clamp - Gold Standard) secondary_screen->confirmation decision Decision Point: Proceed or Redesign? confirmation->decision redesign Medicinal Chemistry: Structural Modification decision->redesign High hERG Risk proceed Advance to Further Safety Studies decision->proceed Low hERG Risk redesign->start

Caption: A typical experimental workflow for assessing hERG liability in drug discovery.

Structure-Activity Relationship (SAR) for Mitigating hERG Inhibition

SAR_Logic cluster_sar SAR Logic for Reducing hERG Inhibition start_compound Starting Compound Pyrazolo[1,5-a]pyrimidine Core + Terminal Basic Moiety observation Biological Observation Potent Pim-1 Inhibition + Significant hERG Inhibition start_compound->observation hypothesis {Hypothesis | The terminal basic moiety is the primary cause of hERG affinity.} observation->hypothesis modification Structural Modification Remove or replace the terminal basic moiety. hypothesis->modification result Result Maintained Pim-1 Potency + Eliminated hERG Inhibition modification->result conclusion {Conclusion | The terminal basic moiety is not essential for Pim-1 activity but is critical for hERG binding.} result->conclusion

Caption: Logical flow of a structure-activity relationship study to address hERG inhibition.

References

Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based drug candidates. The following sections address common challenges related to bioavailability and offer potential solutions and experimental approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My pyrazolo[1,5-a]pyrimidine candidate exhibits low oral bioavailability. What are the common causes and initial troubleshooting steps?

Low oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds is often attributed to poor aqueous solubility and/or rapid first-pass metabolism. The initial steps in troubleshooting should involve a systematic evaluation of these factors.

Troubleshooting Workflow:

start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (e.g., kinetic/thermodynamic solubility assays) start->solubility metabolism Evaluate Metabolic Stability (e.g., liver microsome stability assay) solubility->metabolism Adequate poor_sol Poor Solubility Identified solubility->poor_sol Low permeability Determine Permeability (e.g., PAMPA, Caco-2 assays) metabolism->permeability High Stability high_met Rapid Metabolism Identified metabolism->high_met Low Stability permeability->start Adequate (Re-evaluate other factors) poor_perm Low Permeability Identified permeability->poor_perm Low sol_strat Implement Solubility Enhancement Strategies poor_sol->sol_strat met_strat Employ Metabolic Stabilization Approaches high_met->met_strat perm_strat Utilize Permeability Enhancement Techniques poor_perm->perm_strat

Caption: Initial troubleshooting workflow for low oral bioavailability.

Recommended Actions:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8).

  • Metabolic Stability: Use liver microsomes (human, rat, mouse) to assess the intrinsic clearance of the compound. High clearance suggests rapid metabolism.

  • Permeability Evaluation: Employ in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.

2. My lead compound has poor aqueous solubility. What strategies can I use to improve it?

Poor aqueous solubility is a frequent challenge with the heterocyclic structure of pyrazolo[1,5-a]pyrimidines. Several formulation and chemical modification strategies can be employed.

Decision Tree for Solubility Enhancement:

start Poor Aqueous Solubility dev_stage Stage of Development? start->dev_stage early Early Stage (Lead Optimization) dev_stage->early Early late Late Stage (Preclinical/Clinical) dev_stage->late Late chem_mod Chemical Modification early->chem_mod formulation Formulation Strategies late->formulation prodrug Prodrug Approach chem_mod->prodrug salt Salt Formation formulation->salt nano Nanoformulations formulation->nano amorph Amorphous Solid Dispersions formulation->amorph GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., PI3K, MEK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Drug Pyrazolo[1,5-a]pyrimidine Inhibitor Drug->Kinase ATP ATP ATP->Kinase

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine compounds. The information is based on established, scalable methods to facilitate a smoother experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I am getting a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:

  • Reactivity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound. Impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is crucial; some may require more stringent conditions to prevent side reactions.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a commonly used solvent that can also act as a catalyst.[1] If yields are low, consider using a higher-boiling point solvent to increase the reaction temperature.

    • Catalyst: The reaction can be catalyzed by either acid or base.[1] If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1] For base-catalyzed reactions, a non-nucleophilic base is preferable.

    • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux).[2] If the yield is low, incrementally increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[1][3][4] If available, this is a highly recommended alternative.

Issue 2: Poor Regioselectivity in Cyclocondensation Reactions

Q2: My cyclocondensation reaction is producing a mixture of isomers, leading to difficult purification. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. The substitution pattern on both the aminopyrazole and the biselectrophilic partner dictates the outcome.

  • Choice of Reagents: The use of β-enaminones as the 1,3-biselectrophilic compound can enhance regioselectivity. The reaction often proceeds via an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[5]

  • Controlling Reaction Pathway: In reactions with cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl compound can influence the regioselective formation of the product.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often resulting in high purity products with minimal need for chromatographic purification.[1]

Issue 3: Difficulty in Product Purification

Q3: The crude product from my reaction is difficult to purify. What strategies can I employ?

A3: Purification challenges often arise from side products or unreacted starting materials.

  • Reaction Monitoring: Closely monitor the reaction by TLC to ensure it goes to completion and to identify the formation of major byproducts. Quenching the reaction at the optimal time can simplify the workup.

  • Recrystallization: For solid products, recrystallization is often an effective purification method and can be more scalable than chromatography.[5]

  • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. A step-gradient elution can sometimes be more effective than an isocratic one.

  • One-Pot and Microwave Methods: Employing one-pot or microwave-assisted syntheses can often lead to cleaner reactions with fewer byproducts, simplifying the purification process.[1][3]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: Several efficient and scalable methods are widely used:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and frequently employed strategy. The reaction typically proceeds under acidic or basic conditions.[1]

  • Three-Component Reactions: One-pot, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (like malononitrile) are highly efficient for creating diverse derivatives in a single step.[1]

  • Microwave-Assisted Synthesis: This method significantly accelerates reaction times, improves yields, and often enhances regioselectivity and purity of the products.[1][3][4][6] It is considered a green chemistry approach.[1]

  • Cyclization Approaches: Various cyclization strategies starting with the formation of a pyrazole ring followed by the construction of the pyrimidine ring are also common.[1]

Q5: Are there any "green" or more environmentally friendly synthesis methods available?

A5: Yes, several approaches align with the principles of green chemistry:

  • Microwave-Assisted Synthesis: As mentioned, this technique reduces reaction times and often the need for large volumes of solvents.[1]

  • One-Pot Reactions: These minimize waste by reducing the number of workup and purification steps.[3][7]

  • Use of Greener Solvents: Some methods have been developed using water or deep eutectic solvents (DES), which are more environmentally benign than many traditional organic solvents.[1][8]

Q6: How can I introduce functional group diversity into the pyrazolo[1,5-a]pyrimidine scaffold?

A6: Diversity can be achieved through several strategies:

  • Varying the Starting Materials: The substituents on the 5-aminopyrazole and the 1,3-bielectrophilic partner directly translate to the final product. A wide variety of substituted starting materials are commercially available or can be readily synthesized.[3]

  • Multicomponent Reactions: These reactions are particularly advantageous for rapidly generating a library of compounds with diverse substitutions by simply changing one of the components.[1][7]

  • Post-Functionalization: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or other groups at specific positions on the pyrazolo[1,5-a]pyrimidine core, particularly at halogenated positions.[1][5]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time Several hoursMinutes[1]
Yield Moderate to GoodGood to Excellent[1][4]
Purification Often requires chromatographyMinimized need for chromatography[1]
Side Reactions More prevalentReduced[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones [3]

  • To a microwave vial, add the appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (3 mL).

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes to synthesize the intermediate 5-aminopyrazole.

  • To the resulting mixture, add the β-ketoester (1.0 mmol) and acetic acid (0.5 mL).

  • Seal the vial and irradiate at 150 °C for 10-15 minutes.

  • After cooling, the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrazolo[1,5-a]pyrimidinone.

Protocol 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines [1]

  • In a round-bottom flask, combine the 3-amino-1H-pyrazole (1.0 mmol), an aldehyde (1.0 mmol), and an activated methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., piperidine) or acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a small amount of cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis Start_Conv Mix 5-Aminopyrazole and β-Dicarbonyl Compound Heat Heat under Reflux (Several Hours) Start_Conv->Heat Solvent, Catalyst Workup_Conv Workup and Purification (e.g., Chromatography) Heat->Workup_Conv Product_Conv Final Product Workup_Conv->Product_Conv Start_MW Combine Reactants in Microwave Vial Irradiate Microwave Irradiation (Minutes) Start_MW->Irradiate Solvent Workup_MW Simple Filtration/ Minimal Purification Irradiate->Workup_MW Product_MW High Purity Product Workup_MW->Product_MW troubleshooting_low_yield Start Low or No Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Consider_MW Consider Microwave Synthesis Start->Consider_MW Improved_Yield Improved Yield Check_Purity->Improved_Yield Increase_Temp_Time Increase Temperature or Reaction Time Optimize_Conditions->Increase_Temp_Time Change_Catalyst Change/Optimize Catalyst Optimize_Conditions->Change_Catalyst Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Consider_MW->Improved_Yield Increase_Temp_Time->Improved_Yield Change_Catalyst->Improved_Yield Change_Solvent->Improved_Yield

References

Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the purification of pyrazolo[1,5-a]pyrimidine derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazolo[1,5-a]pyrimidine derivatives?

A1: The most commonly used stationary phase is silica gel (60-120 mesh or 200-400 mesh for flash chromatography).[1] In some specific cases, amino-functionalized silica gel may be used.[2]

Q2: Which mobile phase systems are typically effective for the elution of these compounds?

A2: Several solvent systems are effective, depending on the polarity of the specific derivative. Common choices include:

  • Gradients of ethyl acetate in heptane or hexane.[2][3]

  • Gradients of methanol in dichloromethane.[1]

  • Gradients of methanol in ethyl acetate.[3]

Q3: How should I determine the optimal solvent system?

A3: The best approach is to first perform thin-layer chromatography (TLC) using various solvent systems.[1] The ideal system will show good separation between your target compound and impurities, with an Rf value for your product typically between 0.2 and 0.4.

Q4: Can I use flash chromatography for these purifications?

A4: Yes, flash chromatography is frequently used for purifying pyrazolo[1,5-a]pyrimidine derivatives and is often preferred for its speed and efficiency.[2][3]

Troubleshooting Guide

Problem: My compound is not eluting from the column.

  • Possible Cause 1: Inappropriate Solvent System. The mobile phase may not be polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using an ethyl acetate/heptane system, slowly increase the percentage of ethyl acetate.[4] If this doesn't work, a more polar solvent like methanol may need to be added to the mobile phase.

  • Possible Cause 2: Compound Decomposition. The compound may be unstable on silica gel.[4]

    • Solution: Check the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]

  • Possible Cause 3: Compound is Highly Polar. Your compound may be too polar to elute with standard normal-phase conditions.

    • Solution: Consider using reverse-phase chromatography with a C18 column and a mobile phase such as water/acetonitrile or water/methanol, possibly with a modifier like formic acid or TFA.

Problem: The separation between my product and impurities is poor.

  • Possible Cause 1: Incorrect Mobile Phase. The chosen solvent system may not have the right selectivity for the separation.

    • Solution: Re-optimize the mobile phase using TLC. Try different solvent combinations. For example, replacing ethyl acetate with a different solvent of similar polarity might change the selectivity.

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.

  • Possible Cause 3: Poor Column Packing. Channels or cracks in the silica bed can lead to broad peaks and poor separation.[5]

    • Solution: Ensure the column is packed uniformly without any air bubbles. A well-packed column is crucial for good separation.

Problem: My compound appears to be decomposing on the column.

  • Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[4]

    • Solution 1: Deactivate the silica gel by adding a small amount of a base, like triethylamine (~0.1-1%), to the mobile phase.

    • Solution 2: Use a different stationary phase, such as neutral alumina or Florisil.[4]

    • Solution 3: Minimize the time the compound spends on the column by using flash chromatography and working quickly.

Data Presentation

Table 1: Example Column Chromatography Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

Stationary PhaseMobile Phase SystemGradientReference
Silica GelEthyl acetate in Heptane0-40% Ethyl acetate[3]
Silica GelMethanol in Dichloromethane5% Methanol[1]
Silica GelMethanol in Ethyl acetate0-5% Methanol[3]
Amino-functionalized Silica GelEthyl acetate in Heptane0-100% Ethyl acetate[2]

Experimental Protocols

Detailed Protocol: Flash Column Chromatography of a Pyrazolo[1,5-a]pyrimidine Derivative

  • Preparation of the Stationary Phase:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid trapping air bubbles.

    • Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of a suitable solvent (ideally the mobile phase, or a slightly more polar solvent if necessary).[6]

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6]

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column bed.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent according to the separation observed on TLC. For example, start with 100% heptane and gradually increase the percentage of ethyl acetate.[2][3]

    • Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive pressure.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume in test tubes or vials.

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.[1]

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load Sample onto Column pack_column->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column run_elution Elute with Solvent Gradient load_column->run_elution collect_fractions Collect Fractions run_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of pyrazolo[1,5-a]pyrimidine derivatives.

troubleshooting_guide cluster_no_elution No Compound Eluting cluster_poor_sep Poor Separation cluster_decomp Compound Decomposition start Problem Encountered q1 Is the mobile phase polar enough? start->q1 q2 Is the column overloaded? start->q2 q3 Is the compound acid-sensitive? start->q3 s1_yes Check for decomposition on silica q1->s1_yes Yes s1_no Increase mobile phase polarity q1->s1_no No s2_yes Reduce sample load q2->s2_yes Yes s2_no Re-optimize solvent system via TLC q2->s2_no No s3_yes Add base to eluent or use alumina q3->s3_yes Yes s3_no Investigate other degradation pathways q3->s3_no No

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of novel compounds based on this scaffold, focusing on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data from recent scientific literature, offering a valuable resource for researchers in the field.

Anticancer Activity: Potent Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and signaling. This section compares the inhibitory activity of several novel compounds against key kinase targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors.[1] The pyrazolo[1,5-a]pyrimidine core is a key feature in several approved and clinical-stage Trk inhibitors.[1]

CompoundTargetIC50 (nM)Cell Line (where applicable)Reference
Compound 8 TrkA1.7-[1]
Compound 9 TrkA1.7-[1]
Compound 20 NTRK>0.02-[1]
Compound 21 NTRK>0.02-[1]
Compound 23 TrkA0.1KM12[1]
Compound 24 TrkA0.2KM12[1]
Larotrectinib (approved)Trk--[1]
Entrectinib (approved)Trk--[1]
Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of Pim-1.[2][3][4]

CompoundTargetIC50 (nM)Reference
Compound 1 Pim-145[5]
Compound 11b Pim-1-[5]

Note: While a specific IC50 for compound 11b against Pim-1 is not provided in the immediate text, it is highlighted as a lead compound with high selectivity.[5]

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and is a target of interest for cancer therapy due to its role in the expression of anti-apoptotic proteins.

CompoundTargetIC50 (nM)Reference
LDC067 CDK944 ± 10[6]
In Vitro Antiproliferative Activity

The anticancer potential of these compounds is further demonstrated by their ability to inhibit the growth of various cancer cell lines. The MTT assay is a common method used to assess cell viability.[7]

CompoundCell LineIC50 (µM)Reference
3f MCF-7223.9[7]

Anti-inflammatory Activity

Chronic inflammation is linked to a variety of diseases, and targeting key inflammatory pathways is a major therapeutic strategy. Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, particularly through the inhibition of the NF-κB signaling pathway.

CompoundTarget/AssayIC50 (µM)Reference
13i LPS-induced NF-κB transcriptional activity< 50
16 LPS-induced NF-κB transcriptional activity< 50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of these compounds.

In Vitro Kinase Inhibition Assays

Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

General Procedure (Example: TrkA Kinase Assay): [8][9][10]

  • Reagents and Materials: Recombinant human TrkA enzyme, a suitable substrate (e.g., Poly (4:1 Glu, Tyr) Peptide Substrate), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[8]

  • Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the TrkA enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the amount of ADP formed, and thus to the kinase activity.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

Procedure: [11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 to 4 hours.[12] Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NF-κB Reporter Assay

Objective: To measure the inhibition of NF-κB transcriptional activity by a compound in response to an inflammatory stimulus.[13][14][15][16][17]

Procedure: [13][14]

  • Cell Line: Use a reporter cell line (e.g., HEK293 or RAW264.7) that is stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.[14][15]

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for a specified duration (e.g., 6 hours).[15]

    • Induce NF-κB activation by adding an inflammatory stimulus like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.[14][16]

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells).

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the evaluation process.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Dimerization_Autophosphorylation Dimerization & Autophosphorylation Trk_Receptor->Dimerization_Autophosphorylation NGF Neurotrophins (e.g., NGF) NGF->Trk_Receptor RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Autophosphorylation->PI3K_AKT_mTOR_Pathway PLCg_Pathway PLCγ Pathway Dimerization_Autophosphorylation->PLCg_Pathway Cell_Survival_Proliferation Cell Survival & Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Survival_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Survival_Proliferation PLCg_Pathway->Cell_Survival_Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Trk_Receptor Inhibits

Caption: Trk Signaling Pathway Inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP & Compound Dilutions Start->Prepare_Reagents Dispense_Compound Dispense Compound into Assay Plate Prepare_Reagents->Dispense_Compound Add_Kinase Add Kinase Enzyme Dispense_Compound->Add_Kinase Initiate_Reaction Add Substrate/ATP Mix & Incubate Add_Kinase->Initiate_Reaction Stop_Reaction_Detect Stop Reaction & Add Detection Reagent Initiate_Reaction->Stop_Reaction_Detect Measure_Signal Measure Luminescence/ Fluorescence Stop_Reaction_Detect->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Kinase Inhibition Assay Workflow.

Caption: NF-κB Signaling Pathway Inhibition.

References

Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]pyrimidine analogs, with a focus on their application as anticancer agents. The versatility of this heterocyclic system allows for extensive structural modifications, leading to the discovery of inhibitors for a wide array of protein kinases.[4][5] Notably, this scaffold is present in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, used in the treatment of NTRK fusion-positive cancers.[6][7][8]

Comparative Analysis of Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro potency of representative analogs against various cancer-relevant kinases and cell lines.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors
CompoundR1R2TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)
Larotrectinib --5-1111
Entrectinib --1.70.10.1-
Compound 28 Macrocyclic-0.170.070.07-
Compound 29 Macrocyclic-0.6-0.1-
Compound 30 Macrocyclic-1.61-0.05-
Compound 23 Various----0.1
Compound 24 Various----0.2

Data compiled from multiple sources.[6]

SAR Insights for Trk Inhibitors:

  • The introduction of a macrocyclic ring, as seen in compounds 28, 29, and 30, can lead to highly potent and selective Trk inhibitors, with IC50 values in the sub-nanomolar range.[6] Macrocyclization is thought to improve binding affinity by pre-organizing the molecule into a bioactive conformation.

  • Structural modifications on the pyrazolo[1,5-a]pyrimidine nucleus have yielded compounds like 23 and 24 with potent activity in cell-based assays.[6]

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK Inhibitors
CompoundR1R2Target KinaseIC50 (nM)
Compound 5h 3-chloro-phenylazo7-(4-Bromo-phenyl)CDK222
Compound 5i 2-chloro-phenylazo7-(4-Bromo-phenyl)CDK224
Dinaciclib --CDK218
Compound 18b VariousVariousCDK9Potent (data not specified)

Data compiled from multiple sources.[9][10]

SAR Insights for CDK Inhibitors:

  • The 7-phenyl substituted pyrazolo[1,5-a]pyrimidines, such as compounds 5h and 5i, have demonstrated potent inhibitory activity against CDK2, comparable to the known inhibitor Dinaciclib.[9]

  • The nature of the substituent at the 3-position influences the potency, with chloro-substituted phenylazo groups showing significant activity.[9]

  • The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully utilized to develop selective CDK9 inhibitors, such as compound 18b.[10]

Table 3: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs
CompoundR1R2Cell LineIC50 (µM)
Compound 5h ArylhydrazoArylHCT-1161.51
Compound 6c ArylArylMCF-77.68
Compound 46 Arylhydrazo with methoxyArylVariousHigh apoptosis rate (36.72%)
Compound 1a VariousVariousVarious0.0248
Compound 1b VariousVariousVarious0.028

Data compiled from multiple sources.[6][9]

SAR Insights for Antiproliferative Activity:

  • The introduction of an arylhydrazo group, particularly with a methoxy substituent on the aryl moiety, has been shown to enhance anticancer activity against cell lines such as MCF-7, HepG-2, and HCT-116.[6]

  • The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly impacts the antiproliferative potency, with compounds 1a and 1b showing average IC50 values in the nanomolar range against a panel of cancer cell lines.[9]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • ATP (Adenosine triphosphate)

    • Substrate peptide or protein

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizations

Signaling Pathway

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K Pyrazolo_Analog Pyrazolo[1,5-a]pyrimidine Analog Pyrazolo_Analog->Trk_Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Experimental Workflow

SAR_Workflow Start Start: Scaffold Selection (Pyrazolo[1,5-a]pyrimidine) Synthesis Synthesis of Analogs Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (Determine IC50) In_Vitro_Screening->Kinase_Assay Cell_Assay Cell Proliferation Assay (Determine GI50) In_Vitro_Screening->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process In_Vivo_Studies In Vivo Efficacy & Toxicology Studies SAR_Analysis->In_Vivo_Studies Promising Leads Lead_Optimization->Synthesis End Preclinical Candidate In_Vivo_Studies->End

Caption: General workflow for structure-activity relationship studies.

References

Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives that have shown promise as anticancer agents in both laboratory (in vitro) and animal (in vivo) studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and comparison of these compounds.

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[1] Their rigid, planar structure serves as a versatile scaffold for chemical modifications, allowing for the development of potent and selective inhibitors of various protein kinases involved in cancer progression.[2] Many derivatives have been investigated as inhibitors of key oncogenic signaling pathways, including those mediated by Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro activity of selected pyrazolo[1,5-a]pyrimidine compounds against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to allow for a quantitative comparison of their potency.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives against Human Cancer Cell Lines
Compound IDCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference Compound
Compound 4d HepG2Liver Cancer0.14Doxorubicin (3.67 µM)
MCF-7Breast Cancer0.72Doxorubicin (2.28 µM)
A549Lung Cancer2.33Doxorubicin (2.62 µM)
Compound 5b HCT-116Colon Cancer8.64Doxorubicin
Compound 6s RFX 393Renal Carcinoma11.70Staurosporine
Compound 6t RFX 393Renal Carcinoma19.92Staurosporine
Compound 14b HepG-2 & MCF-7Liver & Breast CancerPotentDoxorubicin
Compound 14h HepG-2 & MCF-7Liver & Breast CancerPotentDoxorubicin
BS-194 (4k) 60 cell linesVariousMean GI50 = 0.28-
3f MCF-7Breast Cancer55.97 µg/mLLapatinib (79.38 µg/mL)
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases
Compound IDTarget KinaseIC50 (nM)Reference Compound
BS-194 (4k) CDK130-
CDK23-
CDK530-
CDK7250-
CDK990-
BS-181 CDK721-
CDK2880-
Compound 6s CDK2230Ribociclib (70 nM)
TRKA450Larotrectinib (70 nM)
Compound 6t CDK290Ribociclib (70 nM)
TRKA450Larotrectinib (70 nM)
Larotrectinib TRKA/B/C2-20-

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazolo[1,5-a]pyrimidine compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (pyrazolo[1,5-a]pyrimidine compound) or DMSO (control), 2 µL of the target kinase (e.g., CDK2/Cyclin A2), and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus indicates the kinase activity.

In Vivo Xenograft Model: MCF-7 Breast Cancer

This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice.

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse one week prior to cell injection.[3]

  • Cell Preparation and Injection: Culture MCF-7 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.

  • Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyrimidine compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine anticancer agents and a general workflow for their evaluation.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

// Nodes GrowthFactors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; SignalTransduction [label="Signal Transduction", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinA_CDK2 [label="Cyclin A / CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Transition\n(DNA Synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_G2_Transition [label="S/G2 Transition", fillcolor="#34A853", fontcolor="#FFFFFF"]; PyrazoloPyrimidines [label="Pyrazolo[1,5-a]pyrimidines\n(e.g., BS-194)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> Receptor; Receptor -> SignalTransduction; SignalTransduction -> CyclinD_CDK46; CyclinD_CDK46 -> Rb [label=" p"]; Rb -> E2F [arrowhead=tee, style=dashed]; {rank=same; Rb; E2F} E2F -> CyclinE_CDK2; CyclinE_CDK2 -> G1_S_Transition; CyclinE_CDK2 -> Rb [label=" p"]; CyclinA_CDK2 -> S_G2_Transition; PyrazoloPyrimidines -> CyclinD_CDK46 [arrowhead=tee, color="#EA4335"]; PyrazoloPyrimidines -> CyclinE_CDK2 [arrowhead=tee, color="#EA4335"]; PyrazoloPyrimidines -> CyclinA_CDK2 [arrowhead=tee, color="#EA4335"]; }

Caption: Simplified CDK signaling pathway and points of inhibition.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

// Nodes Neurotrophin [label="Neurotrophin\n(e.g., NGF, BDNF)", fillcolor="#FBBC05", fontcolor="#202124"]; TRK_Receptor [label="TRK Receptor\n(TrkA, TrkB, TrkC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT_mTOR [label="PI3K-AKT-mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; PyrazoloPyrimidines [label="Pyrazolo[1,5-a]pyrimidines\n(e.g., Larotrectinib)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Neurotrophin -> TRK_Receptor; TRK_Receptor -> Dimerization; Dimerization -> RAS_RAF_MEK_ERK; Dimerization -> PI3K_AKT_mTOR; Dimerization -> PLCg; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Survival; PLCg -> Proliferation; PLCg -> Survival; PyrazoloPyrimidines -> TRK_Receptor [arrowhead=tee, color="#EA4335"]; }

Caption: Overview of TRK signaling pathways in cancer.

Experimental Workflow for Anticancer Agent Evaluation

// Nodes Start [label="Compound Synthesis\n(Pyrazolo[1,5-a]pyrimidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Screening", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT on Cancer Cell Lines)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; KinaseAssay [label="Kinase Inhibition Assays\n(e.g., CDK, TRK)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; LeadSelection [label="Lead Compound Selection", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xenograft [label="Tumor Xenograft Models\n(e.g., MCF-7 in nude mice)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; Toxicity [label="Toxicity & PK/PD Studies", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; ClinicalCandidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InVitro; InVitro -> Cytotoxicity; InVitro -> KinaseAssay; {Cytotoxicity, KinaseAssay} -> LeadSelection [style=dashed]; LeadSelection -> InVivo; InVivo -> Xenograft; InVivo -> Toxicity; {Xenograft, Toxicity} -> ClinicalCandidate [style=dashed]; }

Caption: General workflow for drug discovery and development.

References

Selectivity profile of pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors against other kinases. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.

Introduction to Pim-1 Kinase and Pyrazolo[1,5-a]pyrimidine Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemical starting point for the development of potent and selective Pim-1 inhibitors.[2][3] This guide focuses on the kinase selectivity of this class of compounds, a critical factor in determining their potential for off-target effects and overall therapeutic index.

Comparative Selectivity Data

The following table summarizes the inhibitory activity of a lead pyrazolo[1,5-a]pyrimidine compound, herein referred to as Compound 11b from the work of Xu et al. (2014), against Pim-1 and a selection of other kinases. For comparison, data for other known pan-Pim kinase inhibitors, AZD1208 and CX-6258, are also included.

Kinase TargetCompound 11b (IC50, nM)AZD1208 (IC50, nM)CX-6258 (IC50, nM)
Pim-1 27 0.4 5
Pim-2-5.025
Pim-3-1.916
FLT3125>1000134
JAK2>1000>1000-
STAT3---
CDK2/CycA>1000--
Aurora A>1000--
Aurora B>1000--
MEK1>1000--
ERK2>1000--
PI3Kα>1000--
Akt1>1000--
c-Src>1000--

Data for Compound 11b is from Xu et al. (2014).[2][3] Data for AZD1208 is from Keeton et al. (2014).[4][5] Data for CX-6258 is from Haddach et al. (2012).[6][7] A hyphen (-) indicates that data was not available in the cited sources.

Compound 11b demonstrates high selectivity for Pim-1, with significantly less activity against a broad panel of other kinases.[2][3] Notably, it shows much weaker inhibition of FLT3 compared to some earlier generation Pim inhibitors like SGI-1776.[3][8] AZD1208 and CX-6258 are potent pan-Pim inhibitors, meaning they inhibit all three Pim kinase isoforms (Pim-1, -2, and -3) with high potency.[4][5][9][10]

Experimental Protocols

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound, based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The detection is based on the transfer of energy between a donor fluorophore (e.g., Europium-chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™) on the substrate.

Materials:

  • Recombinant human Pim-1 kinase

  • ULight™-labeled peptide substrate (e.g., a peptide derived from the ribosomal protein S6)[11]

  • Europium-labeled anti-phospho-substrate antibody

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the Pim-1 kinase and the ULight™-labeled substrate in the assay buffer.

  • Assay Plate Preparation: Add the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well to start the reaction.

  • ATP Addition: Add ATP to each well to a final concentration that is typically at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction by adding a detection mixture containing EDTA and the Europium-labeled anti-phospho-substrate antibody in a detection buffer.

  • Second Incubation: Incubate the plate at room temperature for another specified period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). The percent inhibition is determined relative to the DMSO control. IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Pim-1 Signaling Pathway

The following diagram illustrates a simplified representation of the Pim-1 signaling pathway, highlighting its upstream regulation and key downstream substrates.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates Pim1 Pim-1 STAT->Pim1 induces transcription BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates cMyc c-Myc Pim1->cMyc phosphorylates CellCycle Cell Cycle Progression Pim1->CellCycle promotes pBAD p-BAD (inactive) pcMyc p-c-Myc (stabilized) Apoptosis Inhibition of Apoptosis pBAD->Apoptosis Proliferation Cell Proliferation pcMyc->Proliferation

References

Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of a promising class of cyclin-dependent kinase (CDK) inhibitors. This guide provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the underlying cellular signaling pathway.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective cyclin-dependent kinase (CDK) inhibitors, a class of drugs that holds significant promise in oncology. The oral bioavailability of these compounds is a critical factor in their clinical development and therapeutic success. This guide offers a comparative overview of the pharmacokinetic properties of several key pyrazolo[1,5-a]pyrimidine CDK inhibitors, supported by available preclinical data.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for selected orally bioavailable pyrazolo[1,5-a]pyrimidine CDK inhibitors. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and for designing effective dosing regimens.

CompoundSpeciesDose (mg/kg)RouteT½ (elimination half-life)CmaxTmaxAUCOral Bioavailability (%)Reference
BS-194 (4k) Mouse25Oral178 minutesN/AN/AN/AGood[1][2]
BS-181 Mouse10i.p.405 minutesN/AN/AN/AN/A[3]
Compound 15j MouseN/AOralN/AN/AN/AN/AOrally available[4]
Dinaciclib HumanVariousi.v.Short plasma half-lifeN/AN/AN/AN/A[5][6]
CFI-402257 *Rat, Dog5OralN/AN/AN/AHigh oral exposure, Low clearanceN/A[7]

Note: CFI-402257 is a TTK inhibitor with a pyrazolo[1,5-a]pyrimidine core, included for structural comparison. N/A: Not Available in the provided search results.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the analysis of pyrazolo[1,5-a]pyrimidine CDK inhibitors.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic profile of a pyrazolo[1,5-a]pyrimidine CDK inhibitor following oral administration in mice.

1. Animal Models:

  • Male or female mice (e.g., BALB/c or CD-1) are used, typically 6-8 weeks old.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Animals are fasted overnight before dosing.

2. Drug Formulation and Administration:

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing PEG400, Tween 80, and saline).

  • A single oral dose is administered via gavage at a specific concentration (e.g., 25 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Blood is typically collected via retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the drug are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • A standard curve is generated using known concentrations of the compound in blank plasma to quantify the drug concentration in the study samples.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (T½) are calculated using non-compartmental analysis software.

Visualizations

CDK Signaling Pathway and Inhibition

The following diagram illustrates the canonical CDK-mediated cell cycle regulation pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine CDK inhibitors. These inhibitors typically compete with ATP for binding to the catalytic subunit of CDK complexes, leading to cell cycle arrest.

CDK_Signaling_Pathway cluster_RbE2F Rb-E2F Complex (Transcriptionally Inactive) Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb_E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitors Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: CDK signaling pathway and the mechanism of action of pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for conducting a pharmacokinetic study of an orally administered drug in a preclinical model.

PK_Workflow Start Start Formulation Drug Formulation Start->Formulation Animal_Dosing Oral Gavage in Mice Formulation->Animal_Dosing Blood_Collection Serial Blood Sampling Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vivo pharmacokinetic analysis.

References

Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cytotoxicity assays utilized to evaluate pyrazolo[1,5-a]pyrimidine compounds, a promising class of heterocyclic molecules with demonstrated anticancer properties. The information presented herein is intended to assist researchers in selecting the most appropriate assay for their screening and drug development needs, supported by experimental data from peer-reviewed studies.

Introduction to Pyrazolo[1,5-a]pyrimidines in Oncology

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects. These compounds have been shown to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The evaluation of the cytotoxic potential of novel pyrazolo[1,5-a]pyrimidine derivatives is a critical step in the drug discovery pipeline, necessitating robust and reliable in vitro assays.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected pyrazolo[1,5-a]pyrimidine compounds against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
4d MCF-7Breast Adenocarcinoma0.72Doxorubicin2.28
4d HepG2Hepatocellular Carcinoma0.14Doxorubicin3.67
4d A549Lung Carcinoma2.33Doxorubicin2.62
6n 56 Cell Lines (Mean)Various---
6s RFX 393Renal Carcinoma11.70--
6t RFX 393Renal Carcinoma19.92--
Compound 27 HCT-116Colorectal Carcinoma-Doxorubicin-
Compound 32a MCF-7Breast Adenocarcinoma18.87Paclitaxel40.37
Compound 34 MCF-7Breast Adenocarcinoma4.67Colchicine5.13
Compound 35 MCF-7Breast Adenocarcinoma3.38Colchicine5.13
Compound 34 A549Lung Carcinoma4.63Colchicine5.19
Compound 35 A549Lung Carcinoma3.71Colchicine5.19
Compound 66 MCF-7Breast Adenocarcinoma0.032Etoposide-
Compound 66 A549Lung Carcinoma0.01Etoposide-
Compound 66 Colo-205Colon Carcinoma0.083Etoposide-
Compound 66 A2780Ovarian Carcinoma0.65Etoposide-

Note: The specific structures of the numbered compounds can be found in the corresponding scientific literature. This table is intended for comparative purposes of cytotoxic potency.

Experimental Protocols

Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. Below are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay based on the binding of the sulphorhodamine B dye to basic amino acids of cellular proteins. It is a reliable method for assessing cell density and cytotoxicity.[4]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7] It is a common measure of cell membrane integrity and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine background absorbance.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).[9]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflow for cytotoxicity testing and a comparison of the principles behind the three main assays discussed.

G cluster_workflow General Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compounds Add Pyrazolo[1,5-a]pyrimidine Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h assay_procedure Perform Specific Assay (MTT, SRB, or LDH) incubate_48_72h->assay_procedure measure_signal Measure Signal (Absorbance) assay_procedure->measure_signal data_analysis Data Analysis (Calculate % Viability & IC50) measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of compounds.

G cluster_assays Comparison of Cytotoxicity Assay Principles cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay mtt_start Viable Cell mtt_process Mitochondrial Dehydrogenase Activity mtt_start->mtt_process mtt_product Formazan (Purple) mtt_process->mtt_product srb_start Fixed Cell srb_process SRB Binds to Cellular Proteins srb_start->srb_process srb_product Protein-Dye Complex srb_process->srb_product ldh_start Damaged Cell ldh_process LDH Release from Cytosol ldh_start->ldh_process ldh_product Enzymatic Reaction in Supernatant ldh_process->ldh_product

References

Safety Operating Guide

A Guide to the Safe Disposal of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,7-Dichloropyrazolo[1,5-a]pyrimidine, a compound classified as hazardous.

Immediate Safety Considerations: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye/face protection, is mandatory during handling and disposal procedures.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValue
CAS Number 57489-77-7
Molecular Formula C6H3Cl2N3
Molecular Weight 188.02 g/mol
Physical State Solid
Appearance Yellow
GHS Hazard Statements H302, H315, H319, H335

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste.[2] As such, it must be managed through an institution's Environmental Health and Safety (EHS) program or an equivalent certified hazardous waste disposal service.[4] Do not dispose of this chemical in regular trash or down the drain.[4][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated, clearly labeled hazardous waste bag.[6] For ease of inspection by EHS personnel, it is recommended to double-bag this waste in clear plastic bags.[6]

  • Unused or Contaminated Chemical: Keep the original this compound in its original container if possible. If the container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof cap.[6][7] Ensure the new container is properly labeled.

  • Solutions: If the compound is in a solution, collect it in a dedicated, sealed, and compatible waste container. Do not mix with other, incompatible waste streams.

2. Labeling of Hazardous Waste:

  • All waste containers must be affixed with a hazardous waste tag as soon as the first piece of waste is added.[4][8]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][7]

    • The quantity of waste.

    • The date of waste generation.[4]

    • The location of origin (e.g., laboratory, room number).[4]

    • The name and contact information of the principal investigator.[4]

    • The words "Hazardous Waste".[4]

    • Appropriate hazard pictograms.[4]

3. Storage of Hazardous Waste:

  • Store waste in a designated, secure area away from general laboratory traffic.

  • Ensure secondary containment is used to capture any potential leaks or spills.[6] The secondary container should be chemically compatible and large enough to hold 110% of the volume of the primary container.[6]

  • Keep waste containers closed at all times, except when adding waste.[6][7]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Complete any required waste information forms, providing a detailed list of the chemical constituents and their quantities.[4]

5. Empty Container Disposal:

  • A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label and it may then be disposed of in the regular trash.[7][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Labeling & Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Unused Chemical, Solution) B Select Appropriate & Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Complete Label Information (Full Chemical Name, Quantity, Date) E Store in Designated Area with Secondary Containment D->E F Keep Container Securely Closed E->F G Contact EHS for Pickup H Complete Waste Information Form G->H I Transfer Custody to EHS H->I end End: Compliant Disposal I->end start Start: Generation of 5,7-Dichloropyrazolo [1,5-a]pyrimidine Waste start->A

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dichloropyrazolo[1,5-a]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。